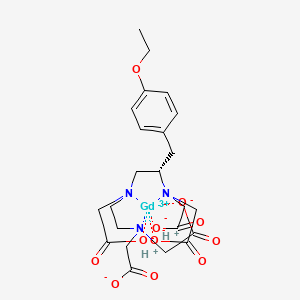
BIS-(BIPYRIDIN)-4/'-METHYL-4-CARBOXYBIPY.
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BIS-(BIPYRIDIN)-4/'-METHYL-4-CARBOXYBIPY is a bipyridine derivative that has garnered significant interest in the field of coordination chemistry. Bipyridine compounds are known for their ability to form stable complexes with various metal ions, making them valuable in a wide range of applications, including catalysis, materials science, and medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
Bipyridine derivatives, including BIS-(BIPYRIDIN)-4/'-METHYL-4-CARBOXYBIPY, have numerous scientific research applications:
Wirkmechanismus
Target of Action
BIS-(BIPYRIDIN)-4/‘-METHYL-4-CARBOXYBIPY, hereafter referred to as the compound, is a complex molecule that can interact with various targetsSimilar compounds, such as lambda-bis (2,2’-bipyridine)imidazole ruthenium (ii), have been found to interact with proteins like azurin .
Mode of Action
It’s known that bipyridine compounds strongly coordinate with metal centers, which can influence their interaction with targets . This coordination can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
Bipyridine compounds are known to be involved in various applications, including as ligands in transition-metal catalysis, photosensitizers, and in supramolecular structures . These applications suggest that the compound could influence a range of biochemical pathways, depending on the context of its use.
Result of Action
Similar compounds, such as ruthenium polypyridine complexes, have shown antimicrobial activities against staphylococcus aureus, suggesting potential biological effects .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the strong coordination of bipyridine compounds with metal centers can decrease catalytic activity and yield in certain reaction systems . Additionally, the structure and stability of the compound can be influenced by the presence of other molecules in its environment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bipyridine derivatives typically involves the coupling of pyridine derivatives in the presence of a catalyst. Common methods include:
Suzuki Coupling: This method involves the reaction of a boronic acid with a halopyridine in the presence of a palladium catalyst and a base.
Stille Coupling: This method uses an organotin compound and a halopyridine, catalyzed by palladium.
Negishi Coupling: This method involves the reaction of an organozinc compound with a halopyridine, catalyzed by palladium.
Ullmann Coupling: This method involves the coupling of two halopyridines in the presence of copper.
Industrial Production Methods
Industrial production of bipyridine derivatives often employs similar coupling reactions but on a larger scale. The choice of method depends on factors such as cost, availability of reagents, and desired yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
Bipyridine derivatives undergo various types of chemical reactions, including:
Oxidation: Bipyridine compounds can be oxidized to form N-oxides.
Reduction: Reduction of bipyridine derivatives can lead to the formation of dihydrobipyridines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce dihydrobipyridines .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bipyridine: A widely used bipyridine derivative known for its strong coordination with metal ions.
4,4’-Bipyridine: Another common bipyridine derivative with similar coordination properties.
6,6’-Dimethyl-2,2’-bipyridine: A bipyridine derivative with additional methyl groups that can influence its coordination behavior.
Uniqueness
BIS-(BIPYRIDIN)-4/'-METHYL-4-CARBOXYBIPY is unique due to the presence of both a methyl and a carboxyl group on the bipyridine rings.
Eigenschaften
CAS-Nummer |
136724-73-7 |
|---|---|
Molekularformel |
C16H13N3O4.2C10H8N2.Ru |
Molekulargewicht |
724.74 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate](/img/structure/B1148211.png)


![sodium;(2E)-1,3,3-trimethyl-2-[(2E,4E,6E)-7-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)hepta-2,4,6-trienylidene]indole-5-sulfonate;hydrate](/img/structure/B1148224.png)


